Verapamil-D7 Hydrochloride is a deuterated derivative of the well-known calcium channel blocker Verapamil. This compound incorporates deuterium atoms, which replace hydrogen atoms in the molecular structure, allowing researchers to trace its behavior in biological systems due to the slight differences in mass. It is primarily utilized in scientific research to study the pharmacokinetics and metabolism of Verapamil, as well as to explore its biochemical interactions and effects on various cellular pathways.
Verapamil-D7 Hydrochloride is classified as a stable isotope-labeled compound. The chemical formula for Verapamil-D7 Hydrochloride is CHDClNO, with a molecular weight of 498.11 g/mol. It is available from various suppliers, including BenchChem and ESS Chem Co., with reported purities exceeding 99% .
The synthesis of Verapamil-D7 Hydrochloride involves the incorporation of deuterium atoms into the Verapamil molecule through several methods:
The molecular structure of Verapamil-D7 Hydrochloride features a complex arrangement typical of calcium channel blockers. The incorporation of seven deuterium atoms alters its isotopic composition without significantly changing its pharmacological properties. The presence of these heavy isotopes allows for enhanced tracking in metabolic studies.
Verapamil-D7 Hydrochloride can undergo various chemical reactions, including:
Verapamil-D7 Hydrochloride exerts its pharmacological effects primarily by blocking L-type calcium channels (Cav1.2). This action reduces calcium ion influx into cells, leading to decreased muscle contraction and vasodilation. The presence of deuterium does not significantly alter this mechanism but allows for tracing studies that enhance understanding of its metabolic pathways.
Verapamil-D7 Hydrochloride is widely used in various scientific fields:
Verapamil, a phenylalkylamine-derived small molecule (C₂₇H₃₈N₂O₄), is a first-generation calcium channel blocker clinically approved for managing hypertension, angina, and supraventricular arrhythmias. As a prototypical non-dihydropyridine calcium antagonist introduced in the 1960s, it primarily inhibits voltage-dependent L-type calcium channels (Cav1.2) in vascular smooth muscle and cardiac tissue [2] [3]. This inhibition reduces calcium influx, leading to peripheral vasodilation (lowering blood pressure), decreased myocardial oxygen demand (alleviating angina), and slowed atrioventricular nodal conduction (controlling arrhythmias) [2] [6].
Verapamil exists as a racemic mixture of R- and S-enantiomers, with the S-enantiomer exhibiting ~20-fold greater calcium channel blocking activity than its R-counterpart. However, the S-enantiomer undergoes significantly faster hepatic metabolism, primarily via cytochrome P450 enzymes (CYP3A4, CYP3A5, CYP2C8), leading to major metabolites like norverapamil (N-demethylated) and D-617 (N-dealkylated) [2] [7]. Norverapamil retains about 20% of the parent drug's cardiovascular activity, contributing to verapamil's overall pharmacological profile [2]. The complex metabolism and stereoselective pharmacokinetics present challenges for precise drug monitoring, creating a need for isotopically labeled internal standards like Verapamil-D7 Hydrochloride [7].
Table 1: Key Pharmacological Targets of Verapamil
Target Protein | Action | Primary Therapeutic Effect |
---|---|---|
Voltage-dependent L-type Ca²⁺ channel (Cav1.2) | Inhibitor | Vasodilation, reduced heart rate/contractility |
Voltage-dependent N-type Ca²⁺ channel | Inhibitor | Proposed role in neuropathic pain/cluster headache relief |
P-glycoprotein (ABCB1) | Inhibitor/Blocker | Reversal of multidrug resistance in cancer cells |
Voltage-gated potassium channel (KCNH2) | Inhibitor | Potential contribution to antiarrhythmic effects |
Alpha-1 adrenergic receptors | Antagonist | Contribution to vasodilatory effects |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical molecules at specific metabolic "soft spots"—typically sites vulnerable to oxidative metabolism like C-H bonds cleaved by CYP450 enzymes. This substitution leverages the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) requires higher activation energy for breakage [3] [6]. Consequently, deuterated compounds often exhibit reduced metabolic clearance rates, prolonged elimination half-lives (t₁/₂), and altered metabolite profiles compared to their protiated counterparts [4].
In drug development, deuteration serves two primary objectives:
Verapamil-D7 Hydrochloride (C₂₇H₃₂D₇ClN₂O₄, MW 498.11 g/mol) exemplifies the latter application. Seven hydrogen atoms are replaced with deuterium atoms at positions known to be involved in metabolic transformations: specifically on the two methyl groups attached to the tertiary nitrogen (N-CH₃ → N-CD₃) and at the benzylic carbon of the homoveratrylamine moiety (-CH₃ → -CD₃) [4] [5] [8]. This labeling minimizes metabolic interference with the parent drug while ensuring analytical fidelity.
Table 2: Impact of Deuteration on Key Verapamil Metabolic Pathways
Primary Metabolic Pathway | Enzyme(s) Involved | Deuteration Site | Expected Isotope Effect |
---|---|---|---|
N-Demethylation → Norverapamil | CYP3A4/5, CYP2C8 | N-CD₃ | ↓ Rate of N-demethylation |
N-Dealkylation → D-617 | CYP3A4/5, CYP2C8 | N-CD₃, benzylic -CD₃ | ↓ Rate of dealkylation; Altered pathway contribution |
O-Demethylation | CYP2C9, CYP2C18 | None (Methoxy groups) | Minimal direct effect |
Verapamil-D7 Hydrochloride is a critical tool in modern pharmaceutical research, primarily functioning as a stable isotope-labeled internal standard (SIL-IS) for the quantification of verapamil and its metabolites in complex biological matrices (plasma, serum, urine, tissue homogenates, in vitro incubation media) using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [7] [8]. Its significance stems from several key attributes:
Table 3: Performance of Analytical Methods Using Verapamil-D7 Hydrochloride as Internal Standard
Analytical Method | Matrix | Analyte(s) | Key Performance Metrics | Ref |
---|---|---|---|---|
In-tube SPME-LC-UV | Plasma, Urine, Media | Verapamil, Gallopamil, Norverapamil, PR22 | LOD (UV): 52-83 ng/mL; Linearity: 100-800 ng/mL; %RSD: <4.3% (MS) | [7] |
In-tube SPME-LC-MS | Plasma, Urine, Media | Verapamil, Gallopamil, Norverapamil, PR22 | LOD (MS): 5-8 ng/mL; Total Analysis Time: ~34 min | [7] |
Automated SPME-LC-MS/MS | Biological Fluids | Verapamil, Metabolites | High-throughput; Reduced matrix effects | [7] |
LC-MS/MS (Routine PK) | Plasma/Serum | Verapamil (R/S), Norverapamil | High sensitivity & specificity for enantiomers | [7] |
Abbreviations: LOD: Limit of Detection; %RSD: Percent Relative Standard Deviation (Precision); SPME: Solid-Phase Microextraction.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2